Cas no 699-91-2 (2-Acetyl-6-methylphenol)

2-Acetyl-6-methylphenol structure
2-Acetyl-6-methylphenol structure
Product Name:2-Acetyl-6-methylphenol
CAS No:699-91-2
MF:C9H10O2
MW:150.174502849579
MDL:MFCD07425673
CID:94804
PubChem ID:240437
Update Time:2025-08-03

2-Acetyl-6-methylphenol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Hydroxy-3-methylphenyl)ethanone
    • NSC 46633
    • 1-(2-hydroxy-3-methylphenyl)-1-ethanone
    • 1-(2-Hydroxy-3-methylphenyl)-ethanon
    • 1-(2-Hydroxy-3-methyl-phenyl)-ethanone
    • 2-acetyl-6-methylphenol
    • 2-hydroxy-3-methyl acetophenone
    • 2'-hydroxy-3'-methylacetophenone
    • AC1L656R
    • AC1Q5ENY
    • acetylsalicyl acid
    • SureCN2051695
    • 2-Hydroxy-3-methylacetophenone
    • Ethanone, 1-(2-hydroxy-3-methylphenyl)-
    • 1-(2-hydroxy-3-methylphenyl)ethan-1-one
    • NSC46633
    • Acetophenone, 2'-hydroxy-3'-methyl-
    • GUGXENROMIJRPN-UHFFFAOYSA-N
    • Acetophenone, 2-hydroxy-3-methyl-
    • 1-acetyl-2-hydroxy-3-methylbenzene
    • CS-0139733
    • NSC-46633
    • AS-19712
    • AB90350
    • SY102951
    • BB 0257736
    • EN300-108738
    • Ethanone, 1-?(2-?hydroxy-?3-?methylphenyl)?-
    • I11047
    • VB393C7SKG
    • 2 inverted exclamation mark -Hydroxy-3 inverted exclamation mark -methylacetophenone
    • SCHEMBL2051695
    • AMY28371
    • 699-91-2
    • DTXSID30286597
    • MFCD07425673
    • FT-0687072
    • AKOS002273089
    • DB-031094
    • 2-Acetyl-6-methylphenol
    • MDL: MFCD07425673
    • Inchi: 1S/C9H10O2/c1-6-4-3-5-8(7(2)10)9(6)11/h3-5,11H,1-2H3
    • InChI Key: GUGXENROMIJRPN-UHFFFAOYSA-N
    • SMILES: OC1C(C)=CC=CC=1C(C)=O

Computed Properties

  • Exact Mass: 150.0681
  • Monoisotopic Mass: 150.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Density: 1.106
  • Boiling Point: 238 ºC
  • Flash Point: 97 ºC
  • PSA: 37.3
  • LogP: 1.90320

2-Acetyl-6-methylphenol Security Information

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2-Acetyl-6-methylphenol Production Method

Production Method 1

Reaction Conditions
1.1R:AcOH, R:LiClO4, R:H2O, C:DDQ, S:MeCN, 48 h, rt
Reference
Electrophotocatalytic C-H Heterofunctionalization of Arenes
By Huang, He and Lambert, Tristan H., Angewandte Chemie, 2021, 60(20), 11163-11167

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Hexane
Reference
The photo-Fries rearrangement in the presence of potassium carbonate. A convenient synthesis of ortho-hydroxyacetophenones
Garcia, Hermenegildo; et al, Synthesis, 1985, (9), 901-2

Production Method 3

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  0.5 h, rt
2.1 Reagents: Aluminum chloride ;  2 h, 120 - 180 °C; 180 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Reference
Investigation on the substitution effects of the flavonoids as potent anticancer agents: a structure-activity relationships study
Wang, Xiao-Bing; et al, Medicinal Chemistry Research, 2012, 21(8), 1833-1849

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Ethene, homopolymer ;  12 h, 26 °C
Reference
Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects
Chen, Yu-Zhe; et al, Photochemical & Photobiological Sciences, 2009, 8(7), 916-925

Production Method 5

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  30 min, 90 - 160 °C
Reference
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Chouke, Prashant B.; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(9), 727-731

Production Method 6

Reaction Conditions
1.1 Reagents: Aluminum chloride ;  2 h, 120 - 180 °C; 180 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Reference
Investigation on the substitution effects of the flavonoids as potent anticancer agents: a structure-activity relationships study
Wang, Xiao-Bing; et al, Medicinal Chemistry Research, 2012, 21(8), 1833-1849

Production Method 7

Reaction Conditions
1.1 Solvents: Pyridine
2.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  30 min, 90 - 160 °C
Reference
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Chouke, Prashant B.; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(9), 727-731

Production Method 8

Reaction Conditions
1.1 Solvents: Hexane ;  12 h, 26 °C
Reference
Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects
Chen, Yu-Zhe; et al, Photochemical & Photobiological Sciences, 2009, 8(7), 916-925

2-Acetyl-6-methylphenol Raw materials

2-Acetyl-6-methylphenol Preparation Products

2-Acetyl-6-methylphenol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:699-91-2)2-Acetyl-6-methylphenol
Order Number:A9251
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:42
Price ($):160.0/400.0
Email:sales@amadischem.com

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Amadis Chemical Company Limited
(CAS:699-91-2)2-Acetyl-6-methylphenol
A9251
Purity:99%/99%
Quantity:10g/25g
Price ($):160.0/400.0
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